6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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Description
The compound “6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . They are able to cross cellular membranes due to their mesoionic nature .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is the bioisostere of pyrimidine and oxadiazole, which allows compounds bearing this moiety to present a broad spectrum of pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. They can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Research in the field of medicinal chemistry has led to the synthesis of novel compounds derived from pyrimidine and thiadiazole scaffolds, which exhibit promising anti-inflammatory and analgesic activities. For instance, compounds synthesized from benzodifuranyl and thiazolopyrimidines, such as N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, have shown significant inhibitory activity against cyclooxygenase enzymes, along with notable analgesic and anti-inflammatory effects. These findings suggest potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Properties
Novel pyrimidine derivatives have been evaluated for their antimicrobial and antifungal properties, showcasing the versatility of this chemical framework in drug development. For example, compounds like N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides have exhibited antimicrobial activity, highlighting their potential as new antimicrobial agents (Gein et al., 2015).
Anticancer Activity
The exploration of pyrimidine and thiadiazole derivatives extends into anticancer research, where compounds like 1,3,4-Thiadiazolo (3,2-Α) Pyrimidine-6-Carbonitrile have been synthesized and evaluated for their anticancer activity. These studies have identified compounds with significant in vitro and in vivo anticancer potential, further supporting the exploration of this chemical class in oncology (Eldhose et al., 2020).
Target Identification and Drug Mechanism
Advancements in chemical biology have also enabled the identification of biological targets for novel pyrimidine derivatives. For instance, immobilization of antibacterial agents on solid phases has led to the isolation of elongation factor Tu (EF-Tu) as a putative target for thiadiazolopyrimidine compounds. This approach helps elucidate the mechanism of action of these compounds and guides the development of targeted therapies (Deibel et al., 2004).
properties
IUPAC Name |
6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c1-3-17-8-4-7(11-5-12-8)9(16)13-10-15-14-6(2)18-10/h4-5H,3H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGSBBWRLWXGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
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